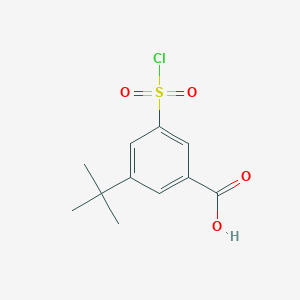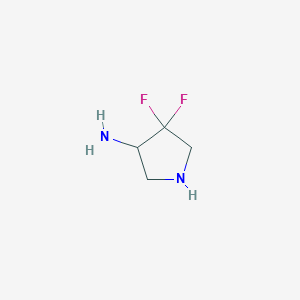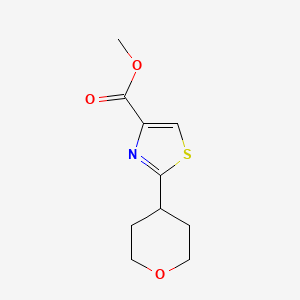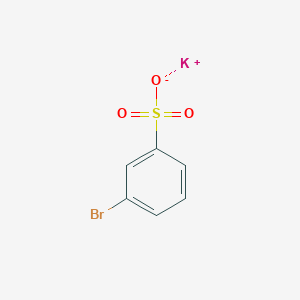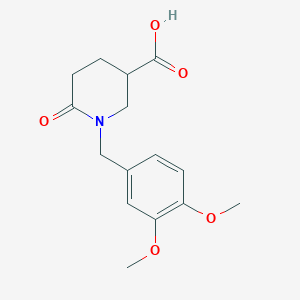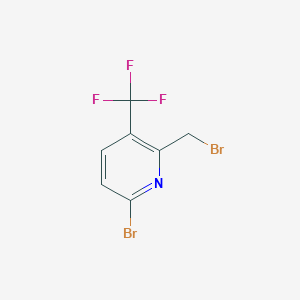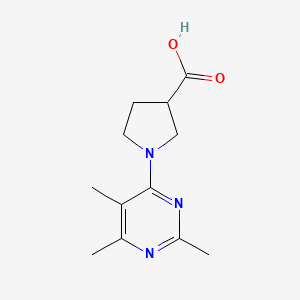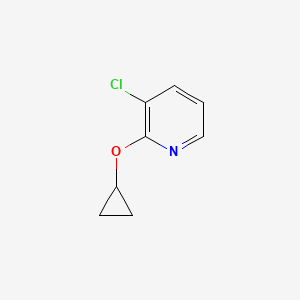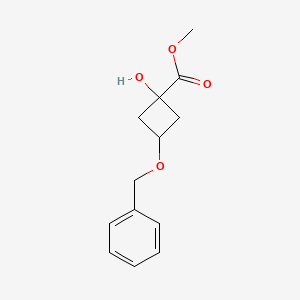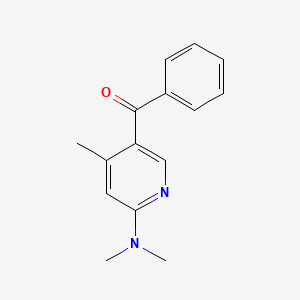
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a dimethylamino group and a phenyl group
Métodos De Preparación
The synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
Análisis De Reacciones Químicas
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen sulfide for the conversion to Michler’s thione and hydride reagents for reduction to 4,4’-bis(dimethylamino)benzhydrol . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used as an intermediate in the synthesis of dyes and pigments, such as methyl violet and Victoria Blue B . Additionally, it serves as a photosensitizer in photochemical reactions due to its absorption properties . In the field of material science, it is employed in the production of photovoltaic materials .
Mecanismo De Acción
The mechanism of action of (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, facilitating photochemical reactions . Its electron-rich nature also makes it reactive in various chemical processes.
Comparación Con Compuestos Similares
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone can be compared to similar compounds such as Michler’s ketone and p-dimethylaminobenzophenone . These compounds share structural similarities but differ in their specific functional groups and applications. For example, Michler’s ketone is used in the production of dyes and pigments, while p-dimethylaminobenzophenone is a related compound with only one amine group .
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
[6-(dimethylamino)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C15H16N2O/c1-11-9-14(17(2)3)16-10-13(11)15(18)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Clave InChI |
LKDRDAXTFULRGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
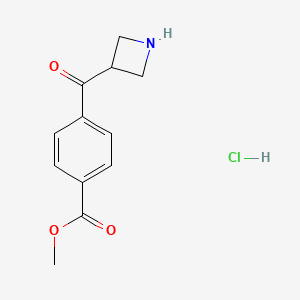
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)

